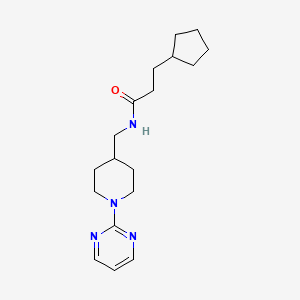

3-ciclopentil-N-((1-(pirimidin-2-il)piperidin-4-il)metil)propanamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

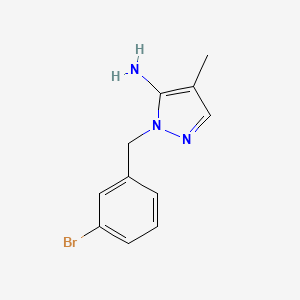

3-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CPP or CPP-115 and belongs to the class of compounds known as GABA aminotransferase inhibitors.

Aplicaciones Científicas De Investigación

- Aplicación: La 3-ciclopentil-N-{[1-(pirimidin-2-il)piperidin-4-il]metil}propanamida actúa como un inhibidor potente y biodisponible por vía oral de PKB. Modula los biomarcadores de la señalización de PKB in vivo e inhibe el crecimiento de xenotrasplantes tumorales humanos en modelos animales .

- Aplicación: Si bien los estudios específicos sobre este compuesto son limitados, los andamios de pirimidina relacionados han demostrado actividad antibacteriana contra diversas cepas bacterianas, incluidas Escherichia coli, Staphylococcus aureus y Salmonella typhi .

- Aplicación: Se identificó un derivado basado en el andamio central de 3-ciclopentil-N-{[1-(pirimidin-2-il)piperidin-4-il]metil}propanamida como un inhibidor selectivo de JAK1 .

Inhibición de la proteína quinasa B (PKB)

Actividad antibacteriana

Inhibición selectiva de JAK1

Terapéutica contra el cáncer

Mecanismo De Acción

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor, with nanomolar potency and up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thereby preventing the phosphorylation and activation of downstream targets .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation by phosphorylation . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent has been shown to produce potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that it could have potential as an antitumor agent.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of halogen atoms in the chemical structure of similar compounds has been shown to enhance their potency, selectivity, and pharmacological properties . The addition of halogen atoms can influence the binding affinity of the compound to its target kinase, potentially leading to improved therapeutic effects .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 3-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide are not fully understood yet. It is known that similar compounds have been used as ATP-competitive inhibitors with selectivity for inhibition of Protein Kinase B (PKB) over the closely related kinase PKA . This suggests that 3-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide may interact with enzymes such as PKB and PKA, affecting their activity and thus influencing biochemical reactions within the cell .

Cellular Effects

The cellular effects of 3-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide are currently unknown. Compounds with similar structures have been shown to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that 3-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of 3-cyclopentyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide is not yet known. Based on the known actions of similar compounds, it is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

3-cyclopentyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O/c23-17(7-6-15-4-1-2-5-15)21-14-16-8-12-22(13-9-16)18-19-10-3-11-20-18/h3,10-11,15-16H,1-2,4-9,12-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPFZQFJJIYQKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NCC2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline](/img/structure/B2467775.png)

![8-fluoro-2-(quinolin-8-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2467777.png)

![N'-[2-[4-(4-Aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine](/img/structure/B2467778.png)

![2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2467780.png)

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide](/img/structure/B2467781.png)

![[2-(Oxan-4-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2467782.png)

![5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2467784.png)